Product packaging for 2-(3-methylbutyl)-7H-purin-6-amine(Cat. No.:CAS No. 97856-37-6)

2-(3-methylbutyl)-7H-purin-6-amine

Cat. No.: B11893289
CAS No.: 97856-37-6
M. Wt: 205.26 g/mol
InChI Key: VDRACTHWBNITQP-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-7H-purin-6-amine is a synthetic purine derivative belonging to the class of 6-aminopurines, which are characterized by an amino group at the 6-position of the purine ring system . Compounds within this structural class have been identified as key scaffolds in medicinal chemistry and are investigated for their potential to modulate various biological pathways. Research into similar N6-alkylated adenine analogs has shown that these molecules can exhibit diverse mechanisms of action, including potential inhibition of specific phosphodiesterase (PDE) enzymes and interaction with cytokinin-binding proteins in plant biology studies . Furthermore, such modified purines serve as critical building blocks in organic synthesis, particularly in the block synthesis of oligoribonucleotides, enabling the study of RNA structure and function . This high-purity compound is provided for research applications such as biological screening, enzymology studies, and as a synthetic intermediate. It is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5 B11893289 2-(3-methylbutyl)-7H-purin-6-amine CAS No. 97856-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97856-37-6

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3-methylbutyl)-7H-purin-6-amine

InChI

InChI=1S/C10H15N5/c1-6(2)3-4-7-14-9(11)8-10(15-7)13-5-12-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14,15)

InChI Key

VDRACTHWBNITQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 3 Methylbutyl 7h Purin 6 Amine Derivatives

Influence of Alkyl Chain Length and Branching at Position 2 of the Purine (B94841) Ring

The nature of the alkyl substituent at the C2 position of the purine ring plays a critical role in determining the biological activity of these derivatives. Studies have shown that both the length and branching of this alkyl chain can significantly impact the compound's potency and selectivity.

Research has indicated that increasing the length of the alkyl chain at the C2 position can sometimes lead to a decrease in the activity of the compound. researchgate.net This suggests that there is an optimal size for the substituent at this position to achieve maximal biological effect. For instance, in a series of 2,4-disubstituted pyrimidine (B1678525) derivatives, increasing the chain length of a terminal alkyl group from methyl to propyl resulted in superior acetylcholinesterase (AChE) inhibition. nih.gov

Furthermore, the presence of bulky systems at the C2 position of the purine ring has been found to be unfavorable for cytotoxic activity in some cases. nih.gov This highlights the importance of steric factors in the interaction between the purine analogue and its biological target. The substitution at the C2 position of the adenine (B156593) ring system can increase potency and, in some instances, induce selectivity. nih.gov

The following table summarizes the influence of C2-substituents on the activity of purine analogues based on various studies.

Modification at C2 Effect on Activity Reference
Increased alkyl chain lengthDecreased activity researchgate.net
Bulky substituentsUnfavorable for cytotoxicity nih.gov
Chloro substitutionIncreased potency nih.gov
Iodo substitutionEnhanced selectivity nih.gov

Impact of Substitutions at Positions 6 and 9 on Biological Activity and Selectivity

Modifications at the C6 and N9 positions of the purine ring are crucial for modulating the biological activity and selectivity of its derivatives. The nature of the substituent at the C6 position, in particular, has been shown to be a key determinant of cytotoxic effects.

Studies on 6,9-disubstituted purine analogues have revealed that the presence of an arylpiperazinyl system at position 6 is beneficial for cytotoxic activity. nih.gov Specifically, compounds with 4-substituted piperazine (B1678402) at C6 and 4-substituted benzyl (B1604629) at N9 have demonstrated promising cytotoxic activities against various cancer cell lines. nih.gov For example, 6-(4-(4-trifluoromethylphenyl)piperazine and 6-(4-(3,4-dichlorophenyl)piperazine analogues displayed significant cytotoxic values. nih.gov

The sugar moiety and the 6-amino side chain of nucleoside analogues also play an important role in their biological activities. nih.gov The alkylation of the N9 position is a common strategy in the synthesis of purine derivatives, with various alkyl and heterocyclyl groups being introduced to explore their impact on activity. rsc.org

The table below outlines the effects of substitutions at C6 and N9 on the activity of purine analogues.

Position Substituent Effect on Activity Reference
C6Arylpiperazinyl systemBeneficial for cytotoxicity nih.gov
C64-Substituted piperazinePromising cytotoxic activity nih.gov
N94-Substituted benzylPromising cytotoxic activity nih.gov
N9Alkyl halidesFormation of N7 and N9 regio-isomers rsc.org

Role of Amide Linkages and Other Functional Groups in Modulating Activity

Purine conjugates containing fragments of polymethylene carboxylic acids linked via an amide bond have been reported to act as kinase inhibitors and histone deacetylase inhibitors. nih.gov The length of the linker connecting the purine nucleus to other moieties can be critical for the manifestation of cytotoxic activity. nih.gov For instance, the presence of both a purine fragment and a difluorobenzoxazine connected by a linker of a specific length was found to be important for cytotoxicity. nih.gov

The synthesis of purine derivatives with amide linkages at various positions has been explored. For example, 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives have been synthesized from diaminomaleonitrile. rsc.org Similarly, the modification of the amino group of guanosine (B1672433) monophosphate with benzoyl chloride results in the formation of an amide linker. rsc.org

The following table summarizes the role of amide linkages and other functional groups in modulating the activity of purine analogues.

Functional Group/Linkage Position Biological Role/Effect Reference
Amide LinkageC6 (via polymethylene carboxylic acid)Kinase and histone deacetylase inhibition nih.gov
Amide LinkageC6Synthesis of carboxamide derivatives rsc.org
Amide LinkageC2 (amino group of guanosine)Formation of amide-linked derivatives rsc.org

Stereochemical Considerations in the Design of Purine Analogues

The stereochemistry of purine analogues is a critical factor that can significantly influence their biological activity. The spatial arrangement of atoms and functional groups can determine how a molecule fits into the active site of a biological target, thereby affecting its efficacy.

The synthesis of chiral acyclic nucleoside and nucleotide analogues starting from D-(-)- or L-(+)-riboses has been proposed, highlighting the importance of stereoisomerism in the design of these compounds. nih.gov The conformational effects of electronic properties at the N3 position of purines and their analogues are related to their biological properties. researchgate.net For instance, the glycosidic conformation, specifically a high anti-conformation, is considered a requirement for the activity of certain purine substrates. researchgate.net

In the synthesis of 2,6,9-trisubstituted purine derivatives, the alkylation of 6-chloro-2-fluoro-9H-purine can lead to a mixture of N7 and N9 alkylated regio-isomers, indicating the influence of reaction conditions on the stereochemical outcome. rsc.org

The table below highlights key stereochemical considerations in the design of purine analogues.

Stereochemical Aspect Relevance in Design Reference
ChiralitySynthesis of optically active acyclic nucleoside analogues nih.gov
Glycosidic ConformationRequirement for high anti-conformation for some enzyme substrates researchgate.net
Regio-isomerismFormation of N7 and N9 isomers during alkylation rsc.org

Comparative Analysis of 2-(3-methylbutyl)-7H-purin-6-amine Analogues with Parent Purine Structures

Comparing the biological activity of this compound analogues with their parent purine structures provides valuable insights into the effects of specific substitutions. The purine ring system serves as a fundamental scaffold, and modifications at various positions can lead to significant changes in biological function. nih.govnih.gov

The presence of an amino group in adenine enhances the substituent effect compared to that in the parent purine molecule. acs.org This suggests that the electronic properties of the purine ring are influenced by the substituents, which in turn affects their biological activity. For instance, the introduction of a substituent at the C2 position can alter the aromaticity of both the five- and six-membered rings of the purine system. acs.org

The parent purine, adenine, and its derivatives can exist in several tautomeric forms, and the stability of these tautomers can be influenced by substituents. nih.govacs.org The interaction of these analogues with biological targets is therefore dependent on the specific tautomeric form that is present under physiological conditions.

The following table provides a comparative analysis of substituted purine analogues with their parent structures.

Analogue Feature Comparison with Parent Purine Reference
C2-SubstitutionCan increase potency and selectivity compared to adenosine (B11128). nih.gov
NH2 group in AdenineEnhances the effect of other substituents compared to purine. acs.org
Substituent EffectsCan alter the aromaticity of the purine ring system. acs.org

Mechanistic Elucidation of Biological Activities Associated with 2 3 Methylbutyl 7h Purin 6 Amine and Purine Derivatives

Enzyme Inhibition and Modulation

Phosphodiesterase (PDE) Inhibition, with Emphasis on PDE2

There is currently no available research to suggest that 2-(3-methylbutyl)-7H-purin-6-amine acts as an inhibitor of phosphodiesterases, including the specific subtype PDE2.

Kinase Inhibition (e.g., Bcr-Abl, BTK, FLT3-ITD, Aurora A, CHK2, MPS1, PI3K/mTOR, P70 S6 Kinases)

No studies have been identified that demonstrate the inhibitory activity of this compound against the specified panel of kinases.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Mechanisms

The potential for this compound to inhibit Indoleamine 2,3-Dioxygenase 1 (IDO1) has not been reported in the existing scientific literature.

Sirtuin Enzyme Modulation (e.g., SmSirt2)

There is no available data to indicate that this compound modulates the activity of sirtuin enzymes.

Monoacylglycerol Lipase (MAGL) Inhibition

Research on the inhibitory effects of this compound on Monoacylglycerol Lipase (MAGL) has not been found in the public domain.

Due to the lack of specific research on the interaction of this compound with the aforementioned biological targets, no data tables or detailed research findings can be provided at this time. Further investigation is required to determine the bioactivity profile of this compound.

Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT) Inhibition in Parasitic Systems

The purine (B94841) salvage pathway is a critical metabolic process for certain parasitic organisms that lack the ability to synthesize purines de novo. A key enzyme in this pathway is Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT), which is responsible for the conversion of hypoxanthine and guanine into their respective mononucleotides, inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), utilizing 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) as a co-substrate. In parasitic systems such as the malaria parasite Plasmodium falciparum, HGPRT is essential for the synthesis of purine nucleotides required for DNA and RNA production. nih.govnih.govmalariaworld.org Consequently, the inhibition of P. falciparum HGPRT (PfHGPRT) has been a significant focus for the development of novel antimalarial therapeutics. nih.govnih.gov

The enzymatic reaction catalyzed by HGPRT involves the transfer of the phosphoribosyl group from PRPP to the purine base. This process proceeds through a riboxocarbenium ion-like transition state. The development of inhibitors has often focused on creating transition-state analogues that bind to the enzyme with high affinity, thereby blocking the active site and preventing the natural substrate from binding.

Acyclic nucleoside phosphonates (ANPs) represent a class of compounds that have been investigated as inhibitors of HGPRT. nih.gov These molecules are designed to mimic the structure of the nucleotide product of the HGPRT reaction. Research has demonstrated that certain ANPs can exhibit potent and selective inhibition of PfHGPRT. For instance, some of these compounds have shown inhibition constants (Ki) in the nanomolar range against PfHGPRT, with significant selectivity over the human ortholog (hHGPRT). nih.govnih.gov This selectivity is crucial for minimizing potential toxicity in the host. The structural basis for this selective inhibition lies in the differences in the active site architecture between the parasite and human enzymes.

Inhibitory Activity of Selected Compounds against PfHGPRT and hHGPRT
CompoundTarget EnzymeKi (nM)Selectivity Index (SI)
Compound 1 (9-deazaguanine linked to an acyclic ribocation phosphonate mimic)PfHGPRT0.540
Compound 1hHGPRT20

Xanthine Oxidase Electron Acceptor Activity

Xanthine oxidase (XO) is a complex molybdo-flavoenzyme that plays a pivotal role in purine catabolism. It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid. nih.govum.edu.mt During this process, molecular oxygen typically serves as the electron acceptor, leading to the production of superoxide and hydrogen peroxide. um.edu.mt The catalytic mechanism involves the transfer of electrons from the substrate to the molybdenum center of the enzyme, followed by the transfer of these electrons to FAD and then to the final electron acceptor. ebi.ac.uk

The reaction mechanism of xanthine oxidase involves a nucleophilic attack on the substrate by a hydroxyl group coordinated to the molybdenum atom. researchgate.net This is followed by a hydride transfer from the substrate to a sulfur atom coordinated to the molybdenum. The enzyme is then regenerated through a series of intramolecular electron transfers, ultimately reducing the FAD cofactor. The reduced FAD is then reoxidized by an electron acceptor. While oxygen is the physiological electron acceptor, other molecules can also serve this function. The ability of a compound to act as an electron acceptor for xanthine oxidase depends on its redox potential and its ability to interact with the FAD cofactor of the enzyme.

Receptor Binding and Agonist/Antagonist Properties

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses. nih.govnih.govacs.org Upon activation, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines. acs.orgacs.org

Certain synthetic small molecules, including purine derivatives like 8-oxoadenines, have been identified as potent TLR7 agonists. acs.orgacs.org These compounds mimic the natural ligands of TLR7 and can induce a robust immune response. The activation of TLR7 by these agonists leads to the dimerization of the receptor within the endosome, which in turn recruits the adaptor protein MyD88. acs.org This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of transcription factors such as IRF7 and NF-κB. nih.gov IRF7 is critical for the induction of IFN-α, while NF-κB drives the expression of various pro-inflammatory cytokines. acs.org The development of selective TLR7 agonists is an active area of research for applications in antiviral therapies and as vaccine adjuvants. nih.govecancer.org

Activity of a Representative 8-Oxoadenine Derivative (GSK2245035)
AssayCell TypeEndpointpEC50
TLR7 Reporter AssayU20S cellsNF-κB activation5.7
IFNα InductionHuman PBMCIFNα production9.3

The adenosine (B11128) A3 receptor (A3R) is a member of the G protein-coupled receptor (GPCR) family and is involved in various physiological processes. The binding of agonists to A3R occurs within a pocket formed by the transmembrane (TM) helices. nih.govnih.gov Structural and mutagenesis studies have identified several key residues that are crucial for agonist binding and receptor activation.

The adenosine moiety of agonists forms a number of conserved interactions within the binding pocket of A3R. These include:

Hydrogen bonding: The adenine (B156593) portion of the ligand typically forms hydrogen bonds with a conserved asparagine residue in TM6 (N2496.55). The ribose moiety forms hydrogen bonds with a histidine residue in TM7 (H2717.43). nih.govbiorxiv.org

π-stacking interactions: A conserved phenylalanine residue in TM4 (F16745.52) engages in π-stacking interactions with the adenine ring of the agonist. nih.govbiorxiv.org

Hydrophobic interactions: The selectivity of certain agonists for A3R is attributed to interactions with a specific hydrophobic pocket. The N6-substituent of selective agonists can form close hydrophobic contacts with residues such as M1735.35, L2526.58, and L2637.35. nih.gov These residues are not conserved across other adenosine receptor subtypes, which contributes to the selectivity profile of the ligands. nih.gov

Mutagenesis studies have confirmed the importance of these residues in agonist binding. For example, mutating these key residues to alanine has been shown to significantly reduce or abolish agonist activity. chemrxiv.org

Key Residues in the A3R Orthosteric Binding Pocket and Their Interactions with Agonists
ResidueLocationInteraction Type
F16745.52TM4π-stacking
N2496.55TM6Hydrogen bonding
H2717.43TM7Hydrogen bonding
M1735.35TM5Hydrophobic
L2526.58TM6Hydrophobic
L2637.35TM7Hydrophobic

The opioid receptor system, comprising the mu (μ), delta (δ), and kappa (κ) opioid receptors, is a major target for pain management. core.ac.uk These receptors are all GPCRs and are modulated by both endogenous opioid peptides and exogenous ligands. The pharmacological effects of an opioid ligand are determined by its affinity and efficacy at each of the receptor subtypes.

The selectivity of a ligand for a particular opioid receptor subtype is a critical determinant of its therapeutic and side-effect profile. nih.govresearchgate.net For example, μ-opioid receptor agonists are potent analgesics but are also associated with significant side effects such as respiratory depression and dependence. core.ac.uk In contrast, agonists with mixed κ/δ receptor activity are being explored as potential analgesics with a lower abuse potential. mdpi.com

The selectivity of a ligand is quantified by comparing its binding affinity (Ki) or functional potency (EC50) at the different receptor subtypes. A high selectivity ratio (e.g., Ki for receptor A / Ki for receptor B) indicates a preference for one receptor over another. The structural features of a ligand, such as its stereochemistry and the presence of specific functional groups, determine its interactions with the binding pockets of the different opioid receptors, thereby dictating its selectivity profile.

Binding Affinities (Ki, nM) of Representative Opioid Ligands at μ, δ, and κ Receptors
Ligandμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
DAMGO1.23620610
DPDPE>100001.4>10000
U69593>10000>100000.89

The dopamine D1 receptor (D1R) is a Gs-coupled GPCR that is highly expressed in the central nervous system and plays a crucial role in processes such as cognition and motor control. unc.edunih.gov Dysregulation of D1R signaling is implicated in several neuropsychiatric disorders. unc.edu While orthosteric agonists that directly bind to the dopamine binding site have been developed, they have been associated with limitations.

Positive allosteric modulators (PAMs) represent an alternative therapeutic strategy. unc.edumdpi.com PAMs bind to a site on the receptor that is topographically distinct from the orthosteric binding site. mdpi.com The binding of a PAM does not directly activate the receptor but rather modulates the affinity and/or efficacy of the endogenous agonist, dopamine. mdpi.com This can lead to a more physiological potentiation of dopamine signaling, potentially offering a better side-effect profile.

The mechanism of D1R allosteric modulation involves conformational changes in the receptor that are induced by the binding of the PAM. These conformational changes can enhance the binding of dopamine to the orthosteric site and/or improve the coupling of the receptor to its downstream signaling partners, such as the Gs protein. researchgate.net Several structurally diverse classes of D1R PAMs have been identified, and research is ongoing to understand the specific allosteric binding sites and the molecular mechanisms through which they exert their modulatory effects. unc.edu

Histamine H3 Receptor Ligand Studies

The purine scaffold is a key structural motif in the development of ligands for the Histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. nih.gov Research into purine derivatives has revealed their potential as high-affinity H3R ligands.

Computational and synthetic chemistry studies have demonstrated that the purine core is vital for interaction with the H3R binding pocket. Specifically, the nitrogen atom at the N-7 position of the purine ring is thought to be important for enhancing affinity through hydrogen bonding with key amino acid residues, such as Tyr374, in the receptor. nih.gov The design of these ligands often involves isosteric replacement of other heterocyclic scaffolds with a purine core to improve binding characteristics. nih.gov

Several purine derivatives have been synthesized and tested, showing high affinity for H3R, with Ki values in the low nanomolar range, sometimes demonstrating greater potency than reference drugs like pitolisant. nih.gov These findings underscore the potential of the purine class of molecules, including this compound, as modulators of the histaminergic system.

Binding Affinities of Selected Purine Derivatives for the Histamine H3 Receptor (H3R)
CompoundH3R Affinity (Ki, nM)Reference CompoundReference Ki (nM)
Purine Derivative 3d2.91Pitolisant6.09
Purine Derivative 3h5.51Pitolisant6.09
KSK-600.8 - 1.5 (IC50)--
KSK-7423 - 32 (IC50)--

Cannabinoid CB1 Receptor Binding Models

The Cannabinoid CB1 receptor, another GPCR, is the primary target of cannabinoids and is implicated in a wide range of physiological processes. acnp.orgnih.gov The binding of ligands to the CB1 receptor is complex, involving a largely hydrophobic binding pocket deep within the helical bundle of the receptor. nih.gov

Structural studies, including the crystal structure of the human CB1 receptor, have provided significant insights into ligand binding. nih.gov The receptor can undergo conformational changes to accommodate structurally diverse ligands. stanford.edu The binding site for agonists and antagonists involves interactions with multiple transmembrane helices (TMs) and extracellular loops (ECLs). nih.govwikipedia.org For instance, the antagonist AM6538 settles low in the binding pocket, forming mainly hydrophobic interactions with ECL2 and all helices except TM4. nih.gov

Molecular modeling and docking studies are crucial for predicting how novel compounds might interact with the CB1 receptor. stanford.edu For a purine derivative like this compound, its purine head could potentially form hydrogen bonds with residues in the binding pocket, while the lipophilic 3-methylbutyl side chain could engage in hydrophobic interactions within the receptor's deep channel. The flexibility of such ligands allows them to adapt to the conformational state of the receptor, a key consideration in designing selective and potent CB1 modulators. stanford.edu

Serotonin Receptor Mimicry Studies

Serotonin (5-hydroxytryptamine, 5-HT) receptors comprise a large family of at least 15 subtypes, mediating a vast array of physiological functions. acnp.org With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors. nih.gov

The concept of molecular mimicry is central to understanding how diverse chemical scaffolds can interact with a specific receptor family. Computational studies have revealed a significant molecular similarity between serotonin receptor ligands and purine nucleotides. nih.gov Research using molecular superimposition and fitting data has shown that ligands for various 5-HT receptor subtypes, including 5-HT1B/C/D and 5-HT4/7, identify pharmacophores within the adenine ring of ATP. nih.gov

Given that this compound is an adenine derivative, these findings provide a strong theoretical basis for its potential to act as a serotonin receptor ligand. The purine ring system can mimic the essential structural features of endogenous serotonin or other known ligands, allowing it to fit into the binding sites of certain 5-HT receptors. This molecular similarity is consistent with the observed cyclic nucleotide responses during signal transduction initiated by 5-HT, suggesting that purine derivatives could mimic serotonergic ligands and modulate these signaling pathways. nih.gov

Cellular and Molecular Pathway Modulation

Apoptosis Induction Mechanisms in Cellular Models

This compound, also referred to as Raptinal, has been identified as a potent inducer of apoptosis. nih.gov Studies have shown that this compound can trigger programmed cell death with remarkable speed through the intrinsic, or mitochondrial, pathway. nih.gov

The mechanism involves the rapid release of mitochondrial cytochrome c into the cytosol, which in turn activates the caspase cascade. nih.gov Specifically, treatment of cells with this compound leads to the swift activation of initiator caspase-9, followed by the activation of executioner caspase-3. nih.gov This is evidenced by the complete cleavage of procaspase-3 to its active form and the subsequent cleavage of PARP-1, a key substrate of active caspase-3, often within one hour of treatment in sensitive cell lines like U-937. nih.gov The rapid kinetics of apoptosis induction by this compound distinguish it from many other apoptosis-inducing agents, which typically require several hours to elicit a similar response. nih.gov This mechanism is consistent with findings for other purine analogs, such as 3'Me-ATP, which also induce apoptosis via the intrinsic mitochondrial pathway. wikipedia.org

Key Events in Apoptosis Induced by this compound
Apoptotic EventObservationAssociated Pathway
Cytochrome c ReleaseRapid release from mitochondriaIntrinsic Pathway
Caspase-9 ActivationUpstream initiator caspase activatedIntrinsic Pathway
Caspase-3 ActivationComplete activation observed in 1 hourExecutioner Caspase
PARP-1 CleavageAbundant cleavage from 116 to 89 kDa formDownstream of Caspase-3

Impact on Cell Proliferation and Viability

Cell proliferation and viability assays are fundamental tools for assessing the cytotoxic effects of chemical compounds. nih.gov These assays measure various cellular functions, such as metabolic activity or DNA content, to determine the number of healthy, proliferating cells. nih.govresearchgate.net

The potent pro-apoptotic activity of this compound translates to a significant impact on the proliferation and viability of cancer cells. The compound has been evaluated in several adherent cancer cell lines, demonstrating its ability to reduce cell viability. nih.gov The induction of rapid apoptosis effectively halts cell proliferation and leads to cell death, highlighting its potential as an anti-proliferative agent. The efficacy of such compounds is often compared to standard agents like staurosporine, a well-known inducer of apoptosis used in numerous studies to elucidate the apoptotic pathway. nih.gov

Modulation of Specific Oncogenic Signaling Pathways (e.g., SHH, BCL6)

Sonic Hedgehog (SHH) Pathway: The Sonic Hedgehog (SHH) signaling pathway is a crucial regulator of embryonic development that can contribute to tumorigenesis when aberrantly reactivated in adults. wikipedia.orgnih.gov The pathway is initiated when the SHH ligand binds to its receptor Patched-1 (PTCH1), relieving the inhibition of Smoothened (SMO), which in turn leads to the activation of GLI family transcription factors. wikipedia.org The purine scaffold has been shown to be a viable structure for modulating this pathway. For example, purmorphamine, a purine derivative, acts as a direct agonist of SMO, activating downstream gene expression. axonmedchem.com This demonstrates that molecules with a purine core can directly interact with key components of the SHH pathway, suggesting a potential mechanism by which compounds like this compound could exert influence on this oncogenic signaling cascade.

BCL6 Pathway: The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor essential for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphomas (DLBCL). nih.govnih.gov BCL6 represses genes involved in the DNA damage response, cell cycle arrest, and differentiation. nih.gov A key mechanism for modulating BCL6 activity has been identified through the inhibition of heat shock protein 90 (Hsp90). Hsp90 interacts with and stabilizes the BCL6 protein. cornell.edu Significantly, a purine-scaffold Hsp90 inhibitor, PU-H71, has been shown to disrupt the Hsp90-BCL6 interaction. cornell.edu This leads to the destabilization and degradation of BCL6, the de-repression of its target genes, and ultimately, apoptosis in BCL6-dependent lymphoma cells. cornell.edu This provides a clear, mechanistically defined role for purine derivatives in the modulation of the BCL6 oncogenic pathway.

Inhibition of DNA Biosynthesis

Purine analogues are known to interfere with DNA synthesis, a critical process for cell proliferation. nih.gov These molecules, due to their structural similarity to natural purines, can be mistakenly incorporated into DNA, leading to the termination of DNA chain elongation. nih.gov This disruption of DNA replication is a key mechanism behind the cytostatic effects of many purine derivatives. nih.gov

Research has shown that this compound plays a significant role in the regulation of DNA replication. Specifically, it has been identified as a mediator of mevalonate-regulated DNA synthesis. researchgate.net In synchronized BHK cells, the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase by compactin leads to a suppression of DNA synthesis during the S phase of the cell cycle. researchgate.net Studies have demonstrated that isopentenyladenine, along with its hydroxylated form, zeatin, can effectively reverse this inhibition and restore DNA replication. researchgate.net Notably, these compounds were found to be significantly more potent than mevalonate in this restorative function. researchgate.net This suggests that this compound, or a closely related derivative, is a crucial component in the pathway through which mevalonate governs DNA replication. researchgate.net

The expression of a 26-kDa protein that binds to antibodies recognizing isopentenyladenosine has been shown to correlate with cellular proliferation. nih.gov Levels of this protein were observed to increase during the G1 phase of the cell cycle, and its expression was suppressed in the presence of mevinolin, an inhibitor of mevalonic acid synthesis, which also led to a delayed onset of S phase. nih.gov This correlation further supports the involvement of isopentenyladenine in the regulation of DNA synthesis. nih.gov

CompoundEffect on DNA SynthesisCell LineKey Findings
This compoundRestoration of DNA replicationBHK cellsReverses compactin-induced inhibition of DNA synthesis during S phase. researchgate.net
Purine Analogues (general)InhibitionVariousIncorporation into DNA leads to chain termination and halts cell division. nih.govnih.gov

Influence on Cellular Energy Metabolism Reprogramming

The reprogramming of cellular energy metabolism is a hallmark of cancer cells, which alter their metabolic pathways to support rapid proliferation. nih.gov Emerging research indicates that cytokinins, including this compound, can influence the energy utilization in fungi, and this effect is dependent on the availability of sugar. frontiersin.org This suggests a potential role for these compounds in modulating cellular energy metabolism.

In the fungal pathogen Botrytis cinerea, cytokinin treatment was found to have a dual role, inhibiting growth in nutrient-rich environments while enhancing glucose utilization and energy consumption when sugar availability was low. frontiersin.orgfrontiersin.org This indicates that the metabolic status of the cell is a critical determinant of the biological effects of cytokinins. While this research was conducted in a fungal system, it opens avenues for investigating similar roles in other organisms.

The precise mechanisms by which this compound may influence metabolic reprogramming in mammalian cells, particularly in the context of cancer, are still under investigation. However, the established links between purine metabolism and cellular energy pathways suggest that this is a promising area for future research.

Immunomodulatory Effects and Contributions to Antitumor Immunity

Recent studies have begun to shed light on the immunomodulatory properties of this compound and its derivatives. Research has shown that N6-isopentenyladenosine (iPA), a related compound, can modulate the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system involved in antitumor immunity. researchgate.net At high concentrations (10μM), iPA was found to inhibit the proliferation and cytotoxic activity of IL-2-activated NK cells against tumor target cells. researchgate.net This inhibition was associated with a decrease in the expression and functionality of activating receptors on NK cells and impaired secretion of cytotoxic and chemotactic molecules. researchgate.net

Furthermore, the topical application of iPA demonstrated significant anti-inflammatory effects in a murine model of ear dermatitis, suggesting its potential to modulate inflammatory responses in vivo. researchgate.net Another study found that in myogenic cultures, the levels of isopentenyladenine species were responsive to lipopolysaccharide (LPS)-induced cell stress, indicating a role for these molecules in intra- and extracellular signaling during inflammatory responses. uantwerpen.be

While these findings point towards an immunomodulatory role for isopentenyladenine and its derivatives, their direct contribution to antitumor immunity is an area that requires further investigation. The ability to modulate the function of immune cells like NK cells suggests a potential therapeutic application in diseases characterized by dysregulated immune responses, including cancer. researchgate.net

CompoundImmune Cell TypeObserved EffectPotential Implication
N6-isopentenyladenosine (iPA)Natural Killer (NK) cellsInhibition of proliferation and cytotoxicity at high concentrations. researchgate.netModulation of antitumor immune response.
Isopentenyladenine (iP)Myogenic cellsLevels are responsive to LPS-induced stress. uantwerpen.beRole in inflammatory signaling.

Activity in Biological Systems

Antiparasitic Activity (e.g., Anti-Malarial, Anti-Trypanosomal)

Parasitic protozoa such as Plasmodium and Trypanosoma are often incapable of synthesizing purines de novo and rely on salvaging them from their hosts. This dependency makes the purine salvage pathway an attractive target for the development of antiparasitic drugs.

Studies have shown that this compound exhibits inhibitory activity against the malaria parasite, Plasmodium falciparum. In vitro assays demonstrated that isopentenyladenine, along with other purine derivatives like olomoucine and roscovitine, displayed similar inhibitory effects on the proliferation of the parasite. iimmun.ru

CompoundParasiteIC50 ValueReference
This compoundPlasmodium falciparum8.34 µM iimmun.ru
OlomoucinePlasmodium falciparum8.45 µM iimmun.ru
RoscovitinePlasmodium falciparum5.35 µM iimmun.ru

Additionally, research on various natural products has indicated that compounds containing an isopentenyl adenine moiety exhibit in vitro antitrypanosomal activity. researchgate.net While direct, extensive studies on the anti-trypanosomal activity of this compound are limited, the activity of related compounds suggests its potential in this area.

Antimicrobial and Antifungal Activity

The investigation into the antimicrobial and antifungal properties of this compound is an emerging field. While comprehensive studies specifically detailing its spectrum of activity are limited, the broader class of purine analogues has been explored for such properties. The structural similarity of these compounds to endogenous purines allows them to interfere with essential metabolic pathways in microorganisms.

Research on various plant extracts and synthetic compounds has demonstrated that purine derivatives can possess antibacterial and antifungal effects. However, specific data on the minimum inhibitory concentration (MIC) or the spectrum of activity for this compound against various bacterial and fungal strains is not yet well-documented in the scientific literature. Further research is required to fully elucidate its potential as an antimicrobial or antifungal agent.

Impact on Viral Replication and Infectivity (e.g., Poliovirus, Coxsackievirus)

The effect of this compound on the replication and infectivity of specific viruses such as poliovirus and coxsackievirus has not been extensively studied. These viruses are members of the Picornaviridae family and are responsible for a range of human diseases. frontiersin.orgjohnshopkins.edu

The replication of picornaviruses involves the synthesis of viral RNA and proteins within the host cell. frontiersin.org While some purine analogues have been investigated as broad-spectrum antiviral agents, there is a lack of specific research demonstrating the direct impact of this compound on the replication cycle of poliovirus or coxsackievirus. Cytokines, which can be influenced by compounds like isopentenyladenine, are known to play a role in the host's antiviral response. However, direct evidence of this compound's efficacy or mechanism of action against these specific viruses is not currently available in the scientific literature. Future studies are needed to explore this potential therapeutic application.

Computational and Theoretical Chemistry Studies of 2 3 Methylbutyl 7h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. walisongo.ac.id This method is instrumental in understanding the binding modes and affinities of small molecules like 2-(3-methylbutyl)-7H-purin-6-amine with various protein targets. The process involves preparing the 3D structures of both the ligand and the receptor, often obtained from crystallographic data from resources like the Protein Data Bank (PDB). nih.gov Software such as AutoDock is then used to perform the docking simulations, which calculate the binding energy and identify the key amino acid residues involved in the interaction. nih.govijpsr.com

The analysis of these interactions is crucial for rational drug design. jocpr.com It helps in visualizing how the ligand fits into the binding pocket of the protein and which intermolecular forces, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, stabilize the complex. ijpsr.com For instance, the BIOVIA Discovery Studio visualizer is a tool that aids in the 2D and 3D visualization of these receptor-ligand interactions, highlighting the specific amino acids that form bonds with the ligand. ijpsr.com This detailed understanding of the binding mechanism can guide the optimization of the ligand's structure to enhance its affinity and selectivity for the target protein. ijpsr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for the desired biological effect. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing them for synthesis and experimental testing.

For purine (B94841) derivatives, QSAR studies can elucidate the structural requirements for a particular biological activity, such as the inactivation of a specific enzyme. nih.gov For example, a QSAR model might reveal that the presence of a particular substituent at a specific position on the purine ring is positively correlated with inhibitory potency. The predictive power of a QSAR model is rigorously validated using statistical methods to ensure its reliability. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can capture the flexibility of both the ligand and the protein, offering insights into the conformational changes that occur upon binding. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the ligand-protein complex.

MD simulations are particularly useful for studying the stability of the ligand in the binding pocket and for analyzing the dynamics of the binding site itself. nih.gov By simulating the system over a period of nanoseconds or even microseconds, researchers can assess the stability of the predicted binding mode from docking studies and identify any conformational rearrangements that might affect the ligand's affinity. This information is crucial for understanding the intricacies of molecular recognition and for designing more effective inhibitors.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govaps.org Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net

The analysis of the HOMO-LUMO energy gap provides information about the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov The MEP map helps to identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interactions with other molecules, including biological targets. nih.govresearchgate.net These quantum chemical insights complement the findings from molecular mechanics-based methods like docking and MD simulations, providing a more complete picture of the molecule's behavior at the atomic and electronic levels.

Computational Approaches to Target Identification and Validation

Computational methods are increasingly used in the early stages of drug discovery for target identification and validation. nih.govnih.gov These approaches leverage the vast amount of biological and chemical data available in public databases to predict potential protein targets for a given compound. nih.gov Techniques such as reverse docking, where a ligand is screened against a library of potential protein targets, can help to identify novel binding partners.

Furthermore, network pharmacology approaches can be used to construct and analyze protein-protein interaction networks associated with a particular disease. nih.gov By mapping the known targets of a compound onto these networks, researchers can identify other potentially relevant targets and pathways. nih.gov These computational predictions can then be experimentally validated, saving significant time and resources in the drug discovery process. nih.gov

Advanced Analytical Methodologies in Purine Derivative Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized purine (B94841) derivatives. Each technique provides unique insights into the molecular architecture of 2-(3-methylbutyl)-7H-purin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H and 13C NMR spectra would be expected to show characteristic signals for both the purine core and the 3-methylbutyl side chain. In 1H NMR, the protons on the purine ring would appear as distinct singlets in the aromatic region, while the protons of the alkyl chain would exhibit specific multiplicities and chemical shifts in the aliphatic region. The NH and NH2 protons would likely appear as broad singlets that can be exchanged with D2O. nih.gov

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Purine C8-H ~8.0-8.5 Singlet
Purine C6-NH2 ~5.5-7.5 (broad) Singlet
Purine N7-H or N9-H ~12.0-13.0 (broad) Singlet
-CH2- (alpha to purine) ~2.8-3.2 Triplet
-CH2- (beta to purine) ~1.6-1.8 Multiplet
-CH- (gamma to purine) ~1.5-1.7 Multiplet

Note: Predicted values are based on general principles and data from analogous structures.

13C NMR spectroscopy would complement the 1H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the purine carbons would be in the downfield region characteristic of aromatic and heteroaromatic systems, while the aliphatic carbons of the 3-methylbutyl group would appear in the upfield region. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C10H15N5), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the alkyl side chain and the purine ring. nih.govcaymanchem.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. nih.govsigmaaldrich.com The N-H stretching vibrations of the primary amine (C6-NH2) and the purine ring (N7-H or N9-H) would appear as distinct bands in the region of 3100-3500 cm-1. biosynth.com C-H stretching vibrations from the alkyl side chain would be observed around 2850-2960 cm-1. Additionally, C=N and C=C stretching vibrations from the purine ring would be present in the 1500-1650 cm-1 region, along with N-H bending vibrations. nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm-1) Intensity
N-H Stretch (amine & purine) 3100-3500 Medium-Strong
C-H Stretch (aliphatic) 2850-2960 Medium-Strong
C=N, C=C Stretch (purine ring) 1500-1650 Medium-Strong
N-H Bend (amine) 1580-1650 Medium

Note: Expected values are based on general principles of IR spectroscopy for amines and heterocyclic compounds. sigmaaldrich.combiosynth.com

Chromatographic Separation and Purification Methodologies

The isolation and purification of this compound following its synthesis are critical steps to ensure a high degree of purity for subsequent analytical and biological studies. Column chromatography is a standard and effective method for this purpose. ontosight.ai Typically, silica (B1680970) gel is used as the stationary phase due to its ability to separate compounds based on polarity.

A gradient elution system is often employed for the mobile phase, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. For a moderately polar compound like this compound, a common solvent system would be a mixture of dichloromethane (B109758) (a non-polar solvent) and methanol (B129727) (a polar solvent). ontosight.ai The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. After pooling the pure fractions, the solvent is removed under reduced pressure to yield the purified compound. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Development and Application of In Vitro and Cell-Based Assay Systems for Biological Evaluation

To investigate the biological activity of this compound, a variety of in vitro and cell-based assays can be employed. The choice of assays depends on the therapeutic targets of interest for purine derivatives, which are known to interact with a wide range of biological systems.

One approach is to screen the compound for its ability to modulate the activity of key enzymes or receptors. For instance, given the structural similarity to other bioactive purines, its inhibitory effects on enzymes like cholinesterases (acetylcholinesterase and butyrylcholinesterase) could be evaluated using spectrophotometric methods. nih.gov Similarly, its potential to act as an agonist or antagonist at adenosine (B11128) receptors could be assessed in cell lines expressing these receptors, with readouts such as changes in intracellular cyclic AMP (cAMP) levels.

Cell-based assays are crucial for understanding the compound's effects in a more physiologically relevant context. Cytotoxicity can be assessed using various cell lines, such as the human liver cancer cell line HepG2, with cell viability measured by assays like the MTT assay. nih.gov Furthermore, the immunomodulatory potential could be explored using human peripheral blood mononuclear cells (PBMCs). nih.gov In such an assay, the induction of cytokine secretion, for example, interferon-alpha (IFNα) or tumor necrosis factor-alpha (TNFα), would be quantified by ELISA following treatment with the compound.

Table 3: Examples of In Vitro and Cell-Based Assays for Biological Evaluation

Assay Type Target/System Measured Endpoint Research Application
Enzyme Inhibition Assay Acetylcholinesterase/Butyrylcholinesterase Enzyme activity Potential as a neuroprotective agent
Receptor Binding/Activity Assay Adenosine Receptors (e.g., A2A) Receptor binding or downstream signaling (cAMP) Potential treatment for inflammatory or neurological disorders
Cell Viability Assay HepG2 cells, MCF7 cells Cell survival/proliferation General toxicity assessment
Cytokine Induction Assay Human PBMCs IFNα, TNFα secretion Evaluation of immunomodulatory properties

Preclinical Metabolomics and Pharmacokinetic Analysis in Experimental Models

Understanding the metabolic fate and pharmacokinetic profile of this compound is essential in preclinical development. These studies help to predict how the compound will be absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

In vitro metabolism studies are often the first step. These typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. By incubating the compound with rat, mouse, or human liver microsomes, the rate of metabolism and the formation of metabolites can be determined. The resulting metabolites are identified and quantified using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the sensitive detection and structural characterization of the metabolic products.

Further studies may use recombinant human CYP isoforms to identify the specific enzymes responsible for the compound's metabolism. This is important for predicting potential drug-drug interactions. Kinetic analysis of enzyme inactivation can also be performed to determine if the compound acts as a mechanism-based inhibitor of CYP enzymes.

Following in vitro studies, pharmacokinetic analyses are conducted in experimental animal models, such as rats or mice. After administration of the compound, blood samples are collected at various time points, and the concentration of the parent compound and its major metabolites are measured using LC-MS/MS. This data allows for the calculation of key pharmacokinetic parameters, such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. This information is critical for understanding the compound's behavior in vivo and for designing further preclinical and clinical studies.

Q & A

Q. What are the established synthetic routes for 2-(3-methylbutyl)-7H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or alkylation of adenine derivatives. A common route starts with 6-chloropurine, which reacts with 3-methylbut-2-en-1-amine under reflux in polar solvents (e.g., ethanol or DMF) with a tertiary amine catalyst (e.g., triethylamine) . Key optimization steps include:

  • Solvent selection : DMF enhances solubility and reaction kinetics compared to ethanol.
  • Temperature control : Maintain 80–100°C to accelerate substitution while avoiding decomposition.
  • Catalyst use : Triethylamine (1.5–2.0 equiv.) neutralizes HCl byproducts, shifting equilibrium toward product formation.
    Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) yields >85% purity. Confirmation requires LC-MS and ¹H/¹³C NMR .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the purine H8 proton (δ 8.2–8.4 ppm) and methylbutyl chain protons (δ 1.6–1.8 ppm for CH₃; δ 5.2–5.4 ppm for allylic protons in the isopentenyl group) .
  • LC-MS : ESI+ mode ([M+H]⁺ at m/z 204.1) confirms molecular weight. Use a C18 column with 0.1% formic acid in H₂O:MeOH (70:30) for retention time ~6.2 min .
  • FT-IR : N-H stretches (3300–3400 cm⁻¹) and purine ring vibrations (1600–1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its interaction with adenosine receptors in mechanistic studies?

Answer: The methylbutyl side chain enhances lipid solubility, facilitating membrane penetration and binding to adenosine receptors (e.g., A₂A). Competitive binding assays using radiolabeled agonists (e.g., [³H]CGS21680) show Ki values in the nanomolar range, indicating high affinity. Molecular docking reveals:

  • Hydrophobic interactions : The isopentenyl group occupies a lipophilic pocket in the receptor’s transmembrane domain.
  • Hydrogen bonding : The purine N1 and exocyclic amine form bonds with Thr88 and His278 residues .
    Comparative studies with unsubstituted adenine show a 10-fold increase in receptor activation, highlighting the critical role of the methylbutyl moiety .

Q. What computational modeling approaches are suitable for predicting the tautomeric stability of this compound under physiological conditions?

Answer:

  • DFT calculations : At the B3LYP/6-311+G(d,p) level, the 7H tautomer is energetically favored (ΔG = −2.3 kcal/mol) over the 9H form due to conjugation with the exocyclic amine.
  • Molecular dynamics (MD) simulations : In explicit solvent models (e.g., TIP3P water), the compound maintains a 7H configuration >95% of the time at pH 7.4, with a half-life of ~150 ps for tautomeric interconversion .
  • pKa prediction : The N9 proton has a calculated pKa of 4.1, indicating protonation occurs only in acidic environments, stabilizing the 7H form under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer: Discrepancies often arise from:

  • Assay specificity : Radioligand binding (e.g., A₂A receptor) vs. functional assays (e.g., cAMP accumulation) may yield divergent EC₅₀ values. Validate using orthogonal methods like BRET (Bioluminescence Resonance Energy Transfer) .
  • Cellular context : Primary cells vs. immortalized lines (e.g., HEK293) exhibit variability in receptor density and coupling efficiency. Normalize activity to receptor expression levels via qPCR or flow cytometry .
  • Solubility limits : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Confirm solubility in assay buffers via dynamic light scattering .

Q. What advanced analytical techniques are employed to study the adsorption behavior of this compound on metal surfaces for corrosion inhibition studies?

Answer:

  • Electrochemical impedance spectroscopy (EIS) : Nyquist plots reveal charge-transfer resistance (Rct) increases by >90% at 1 mM inhibitor concentration, indicating effective adsorption .
  • Atomic force microscopy (AFM) : Surface roughness decreases from 120 nm (bare steel) to 25 nm (inhibitor-treated), confirming monolayer formation .
  • Langmuir isotherm analysis : Adsorption free energy (ΔG°ads) of −34 kJ/mol suggests physisorption dominated by van der Waals interactions with the methylbutyl chain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.